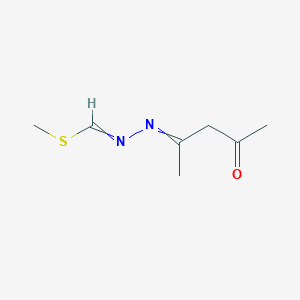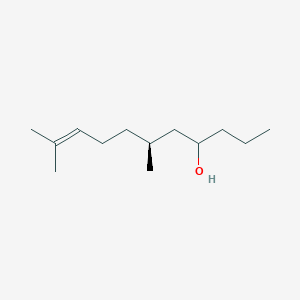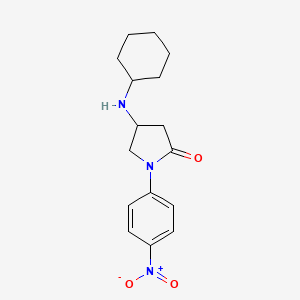
L-Valylglycylglycyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valylglycylglycyl-L-cysteine is a peptide compound composed of the amino acids L-valine, glycine, and L-cysteine. This compound is notable for its unique structure, which includes a sulfur-containing cysteine residue. Peptides like this compound are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (L-cysteine) to a solid resin. Subsequent amino acids (glycine and L-valine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are crucial for obtaining peptides of pharmaceutical grade.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like DIC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with altered functional groups.
Scientific Research Applications
L-Valylglycylglycyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine.
Medicine: Potential therapeutic applications in drug design and delivery, particularly for targeting oxidative stress-related conditions.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Valylglycylglycyl-L-cysteine is largely influenced by the cysteine residue, which can form disulfide bonds, contributing to the stability and activity of proteins. The peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The formation of disulfide bonds can also play a role in redox signaling pathways, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cystine: An oxidized dimer of cysteine, commonly found in proteins.
L-Methionine: Another sulfur-containing amino acid with distinct metabolic roles.
Uniqueness
L-Valylglycylglycyl-L-cysteine is unique due to its specific sequence and the presence of both glycine and cysteine residues. This combination allows for unique structural and functional properties, making it a valuable compound for various research applications.
Properties
CAS No. |
477530-38-4 |
|---|---|
Molecular Formula |
C12H22N4O5S |
Molecular Weight |
334.39 g/mol |
IUPAC Name |
(2R)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N4O5S/c1-6(2)10(13)11(19)15-3-8(17)14-4-9(18)16-7(5-22)12(20)21/h6-7,10,22H,3-5,13H2,1-2H3,(H,14,17)(H,15,19)(H,16,18)(H,20,21)/t7-,10-/m0/s1 |
InChI Key |
CAAGGHNKEYKTQT-XVKPBYJWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)



